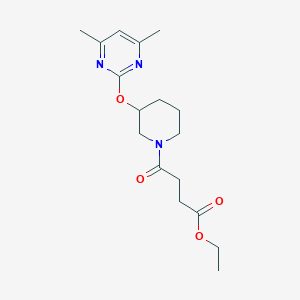
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as EDP-420 or JNJ-632 and has been found to exhibit promising results in various preclinical studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with ethyl 4-oxobutanoate in the presence of a base to form the final product.
Starting Materials
4,6-dimethyl-2-chloropyrimidine, piperidine-3-ol, ethyl 4-oxobutanoate, base
Reaction
Step 1: React 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol in the presence of a base to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine., Step 2: React 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine with ethyl 4-oxobutanoate in the presence of a base to form Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate.
作用機序
The mechanism of action of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes.
生化学的および生理学的効果
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate in lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory activity against HDACs and adenosine A2A receptors. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the research and development of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. One potential direction is the further exploration of its potential applications in the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability for research purposes. Additionally, the potential use of this compound as a tool for studying the role of HDACs and adenosine A2A receptors in various physiological processes warrants further investigation.
科学的研究の応用
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been extensively studied in preclinical research for its potential applications in drug development. It has been found to exhibit promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCTVYVQBNXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
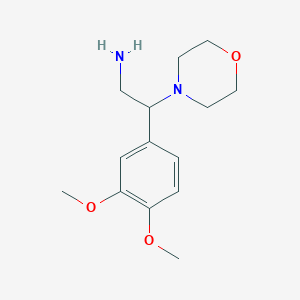

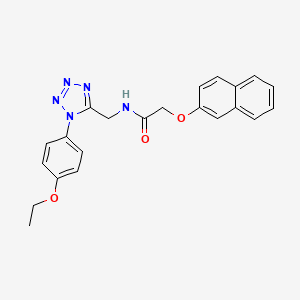
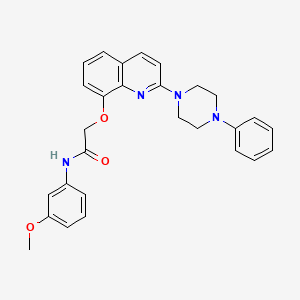

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)
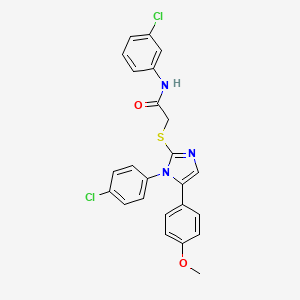
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
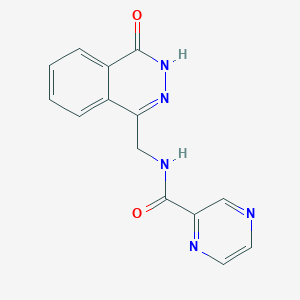
![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
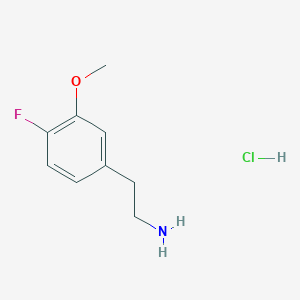
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)